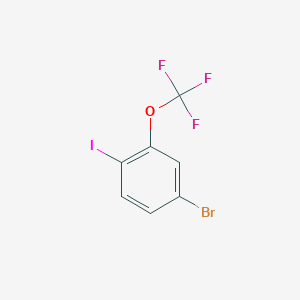

4-Bromo-2-(trifluoromethoxy)iodobenzene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-iodo-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3IO/c8-4-1-2-5(12)6(3-4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGWVTCXEZVURNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371351 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-12-3 | |

| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-(trifluoromethoxy)iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Bromo-2-(trifluoromethoxy)iodobenzene CAS number

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)iodobenzene

CAS Number: 175278-12-3

This technical guide provides a comprehensive overview of this compound, a key organoiodine compound utilized as a versatile reagent in advanced organic synthesis. Its unique trifunctionalized aromatic structure makes it a valuable building block for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This document is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical and Physical Properties

This compound is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃IO.[1][2] Its key physical and chemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 175278-12-3[2][3] |

| Molecular Formula | C₇H₃BrF₃IO[2][3] |

| Molecular Weight | 366.90 g/mol [3][4] |

| IUPAC Name | 1-Bromo-4-iodo-2-(trifluoromethoxy)benzene[4] |

| Synonyms | 4-Bromo-2-trifluoromethoxyiodobenzene, 2-Bromo-5-iodophenyl trifluoromethyl ether[4] |

Table 2: Physical Properties

| Property | Value |

| Melting Point | ~26 °C[3] |

| Boiling Point | 112 °C[3] |

| Density | 2.182 g/cm³[3] |

| Vapor Pressure | 0.0493 mmHg at 25 °C[3] |

| XLogP3 | 4.4[3] |

Table 3: Commercial Availability

| Property | Typical Value |

| Purity | ≥98%[2] |

| Appearance | Not specified, likely a solid or low-melting solid |

Synthesis and Purification

Experimental Protocol: Plausible Synthesis of this compound

This protocol is a generalized procedure and may require optimization.

Materials:

-

1-Bromo-3-(trifluoromethoxy)benzene

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Bromo-3-(trifluoromethoxy)benzene (1.0 eq) in dichloromethane.

-

Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 eq) followed by the slow addition of trifluoroacetic acid (2.0 eq) at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any excess iodine. Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Applications in Organic Synthesis

This compound is a valuable intermediate in cross-coupling reactions, enabling the selective formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for sequential, site-selective functionalization.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. The higher reactivity of the carbon-iodine bond allows for selective coupling at this position, leaving the carbon-bromine bond available for subsequent transformations.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.1 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water mixture)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, palladium catalyst, and base.

-

Solvent Addition: Add the degassed solvent mixture to the flask.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Sonogashira Cross-Coupling

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, the C-I bond reacts preferentially.

Experimental Protocol: Selective Sonogashira Coupling

Materials:

-

This compound (1.0 eq)

-

Terminal alkyne (1.2 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 5-10 mol%)

-

Amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

-

Addition of Reagents: Add the terminal alkyne, palladium catalyst, copper(I) iodide, and the amine base.

-

Reaction: Stir the reaction mixture at room temperature or gentle heating (40-60 °C) until completion.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Safety and Handling

This compound is an irritant and should be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

| Category | Information |

| Signal Word | Warning[3] |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling Recommendations:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Visualizations

Diagram 1: General Experimental Workflow for Cross-Coupling Reactions

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Catalytic Cycle of the Sonogashira Coupling

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling.

References

An In-depth Technical Guide to 4-Bromo-2-(trifluoromethoxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-(trifluoromethoxy)iodobenzene is a halogenated aromatic compound with significant applications as a versatile intermediate in organic synthesis. Its trifluoromethoxy group imparts unique electronic properties and metabolic stability, making it a valuable building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the known physical properties of this compound, alongside a discussion of its synthetic relevance.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. These parameters are crucial for its handling, reaction optimization, and analytical characterization.

| Property | Value |

| Chemical Formula | C₇H₃BrF₃IO |

| Molecular Weight | 366.91 g/mol [1] |

| CAS Number | 175278-12-3[1] |

| Melting Point | ~26 °C |

| Boiling Point | 244 °C (at atmospheric pressure)[2]; 112-114 °C (at 15 mmHg) |

| Density | 2.182 g/cm³ |

| Refractive Index | 1.555 |

| Solubility | Soluble in common organic solvents. |

| XLogP3 | 4.4[3] |

Synthetic Applications and Methodologies

This compound is a key starting material for the synthesis of more complex molecules. The presence of three distinct halogen substituents (bromo, iodo, and trifluoromethoxy) on the benzene ring allows for selective functionalization through various cross-coupling reactions.

This proposed pathway involves the initial trifluoromethoxylation of a commercially available starting material, followed by a Sandmeyer reaction to introduce the iodine atom. The regioselectivity of each step is critical and would require careful optimization of reaction conditions.

Biological Relevance and Signaling Pathways

Currently, there is no direct evidence in the reviewed literature linking this compound to specific biological signaling pathways. However, its utility as a synthetic intermediate suggests that it is a precursor to molecules with potential biological activity. The trifluoromethoxy group is known to enhance metabolic stability and cell permeability of drug candidates, making this compound and its derivatives of significant interest in drug discovery programs. Further research is required to elucidate the biological targets of compounds synthesized from this intermediate.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed in this guide are based on standard laboratory procedures.

Determination of Melting Point:

A calibrated melting point apparatus would be used. A small sample of the compound is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded as the melting point.

Determination of Boiling Point:

The boiling point at atmospheric pressure can be determined by distillation. For the boiling point at reduced pressure, a vacuum distillation setup is required. The temperature at which the liquid boils and condenses at a specific pressure is recorded.

Determination of Density:

A pycnometer is used to determine the density of the liquid compound. The pycnometer is weighed empty, then filled with the sample and weighed again. The density is calculated from the mass of the sample and the known volume of the pycnometer.

Determination of Refractive Index:

A calibrated refractometer is used to measure the refractive index. A drop of the sample is placed on the prism of the refractometer, and the refractive index is read directly from the instrument at a specified temperature.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of reactive sites. The physical properties summarized in this guide provide essential data for its application in research and development. While its direct biological activity is not yet characterized, its role as a building block in the synthesis of potentially bioactive molecules underscores its importance in the fields of medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Safe Handling of 4-Bromo-2-(trifluoromethoxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data available for 4-Bromo-2-(trifluoromethoxy)iodobenzene (CAS No. 175278-12-3). The information has been compiled from various chemical supplier databases and safety information resources.

Section 1: Chemical and Physical Properties

This compound is an organic intermediate used in chemical synthesis.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H3BrF3IO | [1] |

| Molecular Weight | 366.9 g/mol | [1] |

| CAS Number | 175278-12-3 | [1] |

| MDL Number | MFCD00179334 | [1] |

| Melting Point | ~26°C | [2] |

| Boiling Point | 112°C | [2] |

| Density | 2.182 g/cm³ | [2] |

| Flash Point | 101°C | [2] |

| Vapor Pressure | 0.0493 mmHg at 25°C | [2] |

| Refractive Index | 1.555 | [2] |

Section 2: Hazard Identification and Safety Information

Based on aggregated GHS information, this compound is classified with the following hazards.[2] It is important to handle this chemical with appropriate caution in a well-ventilated area.

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2][3]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.[2]

-

P330: Rinse mouth.[2]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.[2]

-

P405: Store locked up.[2]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Section 3: Handling and Storage

-

Handling: Avoid contact with skin and eyes.[4] Do not breathe mist, vapors, or spray.[5] Use only in a well-ventilated area.[3] Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Recommended storage is under cold conditions.[2]

Section 4: Experimental Protocols

Detailed experimental protocols for key safety and toxicity tests for this compound are not publicly available in the searched resources. Standardized OECD or EPA guidelines for acute toxicity, skin irritation, and eye irritation testing would likely be followed for formal safety assessments.

Section 5: Visual Safety Guides

The following diagrams illustrate the recommended personal protective equipment and a general workflow for handling a spill of this compound.

Caption: Personal Protective Equipment for handling this compound.

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

The Differential Reactivity of C-I and C-Br Bonds in 4-Bromo-2-(trifluoromethoxy)iodobenzene: A Technical Guide

For Immediate Release

A Deep Dive into the Chemoselective Functionalization of a Key Building Block for Pharmaceutical and Agrochemical Development

This technical guide provides an in-depth analysis of the differential reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in 4-Bromo-2-(trifluoromethoxy)iodobenzene. This dihalogenated aromatic compound serves as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of drug discovery and materials science. Understanding the chemoselectivity of its two distinct carbon-halogen bonds is paramount for designing efficient and controlled synthetic routes.

The trifluoromethoxy (-OCF3) group, a bioisostere for the methoxy group, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The presence of both an iodo and a bromo substituent on the aromatic ring allows for sequential, site-selective functionalization, opening avenues for the creation of diverse molecular architectures.[2]

Core Principle: The Hierarchy of Halogen Reactivity

The selective functionalization of this compound is governed by the fundamental principles of carbon-halogen bond reactivity. In a wide array of cross-coupling reactions and metal-halogen exchange processes, the reactivity of aryl halides follows the general trend:

C-I > C-Br > C-Cl > C-F

This hierarchy is primarily dictated by the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The C-I bond is the weakest among the carbon-halogen bonds (excluding C-At), making it the most susceptible to cleavage and thus the most reactive site in reactions such as palladium-catalyzed cross-couplings and lithium-halogen exchange.

Quantitative Data: Bond Dissociation Energies

| Bond | Average Bond Dissociation Energy (kJ/mol) |

| C-I | ~280 |

| C-Br | ~335 |

| C-Cl | ~397 |

| C-F | ~522 |

| Table 1. Average bond dissociation energies of aryl-halogen bonds. |

The significantly lower BDE of the C-I bond compared to the C-Br bond underpins its preferential reactivity.

Key Selective Reactions and Experimental Protocols

The differential reactivity of the C-I and C-Br bonds in this compound can be exploited in a variety of synthetic transformations. Below are detailed experimental protocols for key selective reactions, based on established procedures for structurally similar molecules.

Selective Suzuki-Miyaura Coupling at the C-I Bond

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. By carefully selecting the reaction conditions, it is possible to achieve selective coupling at the more reactive C-I position.

Experimental Protocol:

-

Reactants: this compound (1.0 equiv), Arylboronic acid (1.1 equiv), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent: A mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and an aqueous solution of the base.

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Add the degassed solvent system.

-

Heat the reaction mixture to a moderate temperature (e.g., 70-90 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Selective Sonogashira Coupling at the C-I Bond

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The C-I bond's high reactivity allows for this transformation to occur selectively.[3]

Experimental Protocol:

-

Reactants: this compound (1.0 equiv), Terminal alkyne (1.2 equiv), Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Amine base (e.g., Triethylamine or Diisopropylethylamine, 2.0-3.0 equiv).

-

Solvent: Anhydrous and degassed solvent such as THF or DMF.

-

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve this compound in the chosen solvent.

-

Add the palladium catalyst, copper(I) iodide, and the amine base.

-

Add the terminal alkyne dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitored by TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

-

Wash the filtrate with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by flash column chromatography.

-

Selective Buchwald-Hartwig Amination at the C-I Bond

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. Selective amination at the C-I position can be achieved under controlled conditions.

Experimental Protocol:

-

Reactants: this compound (1.0 equiv), Amine (1.2 equiv), Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), Ligand (e.g., Xantphos, RuPhos, 2-4 mol%), Base (e.g., Cs₂CO₃ or K₃PO₄, 1.5 equiv).

-

Solvent: Anhydrous and degassed toluene or dioxane.

-

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a Schlenk tube.

-

Add this compound and the amine.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture with stirring (e.g., 80-110 °C) and monitor its progress.

-

After completion, cool the mixture, dilute with an organic solvent, and filter through celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

-

Selective Lithium-Halogen Exchange at the C-I Bond

Lithium-halogen exchange is a powerful tool for the formation of organolithium reagents, which can then be reacted with various electrophiles. The rate of exchange is significantly faster for C-I bonds than for C-Br bonds.

Experimental Protocol:

-

Reactants: this compound (1.0 equiv), Organolithium reagent (e.g., n-butyllithium or t-butyllithium, 1.1 equiv), Electrophile (e.g., CO₂, aldehyde, ketone, 1.2 equiv).

-

Solvent: Anhydrous ethereal solvent (e.g., THF, diethyl ether).

-

Procedure:

-

Dissolve this compound in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add the organolithium reagent dropwise and stir for a short period (e.g., 15-30 minutes).

-

Add the electrophile to the solution at -78 °C and allow the reaction to proceed.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Warm the mixture to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry, and concentrate.

-

Purify the product by appropriate methods (e.g., chromatography or crystallization).

-

Conclusion

The differential reactivity of the C-I and C-Br bonds in this compound provides a powerful handle for the strategic and selective synthesis of complex, highly functionalized aromatic compounds. The greater lability of the C-I bond allows for its preferential reaction in a host of important transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as lithium-halogen exchange. This chemoselectivity enables the C-Br bond to be retained for subsequent functionalization, facilitating a modular and efficient approach to the synthesis of novel molecules for pharmaceutical, agrochemical, and materials science applications. The protocols outlined in this guide, based on well-established chemical principles, provide a solid foundation for researchers and scientists to harness the synthetic potential of this valuable building block.

References

The Trifluoromethoxy Group: An In-depth Technical Guide to its Electronic Effects in Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy (OCF₃) group has emerged as a critical substituent in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, arising from the interplay of the highly electronegative fluorine atoms and the oxygen linker, impart profound effects on molecular properties such as metabolic stability, lipophilicity, and binding affinity. This technical guide provides a comprehensive overview of the electronic effects of the trifluoromethoxy group when attached to an aryl halide scaffold, offering quantitative data, detailed experimental protocols, and visual representations of key concepts to aid in the rational design of novel molecules.

Core Electronic Properties: A Quantitative Perspective

The electronic influence of the trifluoromethoxy group is best understood through a combination of empirical parameters and computational analysis. These values quantify its electron-withdrawing nature and its impact on the reactivity and properties of the aryl ring.

Hammett and Taft Substituent Constants

Hammett constants (σ) are a cornerstone for quantifying the electronic effect of a substituent on an aromatic ring. They are derived from the ionization of substituted benzoic acids. The trifluoromethoxy group is a moderate electron-withdrawing group, as indicated by its positive Hammett constants.[1][2]

Table 1: Hammett and Taft Substituent Constants for the Trifluoromethoxy Group

| Parameter | Value | Description |

| σm | 0.38 - 0.39 | Quantifies the electronic effect from the meta position, primarily through inductive effects.[3][4] |

| σp | 0.35 - 0.36 | Quantifies the electronic effect from the para position, reflecting a combination of inductive and resonance effects.[3][4] |

| F (Field/Inductive) | 0.39 | Represents the inductive electron-withdrawing effect.[4] |

| R (Resonance) | -0.04 | Represents the resonance effect; the negative value indicates a weak π-donating character of the oxygen lone pairs, which is largely attenuated by the fluorine atoms.[4] |

| Hansch π | 1.04 | A measure of lipophilicity. The positive value indicates a significant increase in lipophilicity compared to a hydrogen atom.[5][6] |

The trifluoromethoxy group exerts a strong electron-withdrawing inductive effect (σI or F) due to the high electronegativity of the fluorine atoms.[5] This effect is transmitted through the sigma bond framework. In contrast, the oxygen atom possesses lone pairs that can potentially donate electron density to the aromatic ring via resonance (a +R effect). However, the potent inductive withdrawal by the CF₃ group significantly diminishes the oxygen's ability to act as a resonance donor.[7] This results in a net electron-withdrawing character at both the meta and para positions.

Acidity (pKa) of Trifluoromethoxy-Substituted Phenols and Anilines

The electron-withdrawing nature of the OCF₃ group increases the acidity of phenols and decreases the basicity of anilines. This is a direct consequence of the stabilization of the corresponding phenoxide or anilinium ion. The pKa values of trifluoromethoxy-substituted phenols are typically lowered by 0.5 to 1.0 unit compared to the unsubstituted phenol.[1][2]

Table 2: Acidity Data for Trifluoromethoxy-Substituted Compounds

| Compound | pKa | Notes |

| Phenol | 9.95 | Reference compound. |

| 4-(Trifluoromethoxy)phenol | 9.30 | The electron-withdrawing OCF₃ group stabilizes the phenoxide ion, increasing acidity.[8] |

| 3-(Trifluoromethyl)phenol | 9.08 | For comparison, the CF₃ group has a stronger acidifying effect.[9] |

| Aniline | 4.63 | Reference compound. |

| 4-(Trifluoromethoxy)aniline | Unavailable | Expected to be significantly lower than aniline due to the electron-withdrawing nature of the OCF₃ group. |

Experimental conditions such as solvent and temperature can influence pKa values.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis of trifluoromethoxy-substituted aryl halides and for the characterization of their electronic properties.

Synthesis of Trifluoromethoxy-Substituted Aryl Halides

A common route to introduce the trifluoromethoxy group onto an aromatic ring is through the reaction of a phenol with a suitable trifluoromethoxylation reagent. One of the earliest methods involves a two-step chlorination/fluorination sequence starting from an anisole derivative.[7] More modern approaches utilize electrophilic trifluoromethylating agents on hydroxamic acids followed by rearrangement, or copper-mediated reactions with nucleophilic OCF₃ sources.[5][10]

Protocol: Synthesis of 1-Bromo-4-(trifluoromethoxy)benzene

This protocol is a representative example of a modern copper-mediated trifluoromethoxylation.

Materials:

-

4-Bromophenylboronic acid

-

Cesium trifluoromethoxide (CsOCF₃)

-

Copper(I) iodide (CuI)

-

1,10-Phenanthroline

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenylboronic acid (1.0 mmol), cesium trifluoromethoxide (1.5 mmol), copper(I) iodide (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).

-

Add anhydrous N,N-dimethylformamide (5 mL) via syringe.

-

Stir the reaction mixture at 80 °C for 12 hours.

-

After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL).

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) to afford 1-bromo-4-(trifluoromethoxy)benzene.

-

Characterize the product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Determination of Hammett Constants

The Hammett equation, log(K/K₀) = σρ, is used to determine the substituent constant (σ).[11] This is typically done by measuring the acid dissociation constant (Ka) of a series of meta- or para-substituted benzoic acids and comparing them to the Ka of unsubstituted benzoic acid.[12]

Protocol: Determination of σp for the Trifluoromethoxy Group

Materials:

-

4-(Trifluoromethoxy)benzoic acid

-

Benzoic acid

-

Standardized sodium hydroxide solution (~0.1 M)

-

Deionized water

-

pH meter and electrode

-

Burette

-

Magnetic stirrer and stir bar

Procedure:

-

Prepare aqueous solutions of known concentration for both 4-(trifluoromethoxy)benzoic acid and benzoic acid.

-

Calibrate the pH meter using standard buffer solutions.

-

Pipette a known volume (e.g., 25.00 mL) of the 4-(trifluoromethoxy)benzoic acid solution into a beaker.

-

Titrate the acid solution with the standardized NaOH solution, recording the pH after each addition of titrant.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

Determine the pKa from the pH at the half-equivalence point.

-

Repeat the titration for benzoic acid to determine its pKa (pKa₀).

-

Calculate the Hammett constant (σp) using the equation: σp = pKa₀ - pKa. For the ionization of benzoic acids in water at 25 °C, the reaction constant (ρ) is defined as 1.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for probing the electronic environment of the trifluoromethoxy group. The chemical shift of the ¹⁹F signal is highly sensitive to the electron density on the aromatic ring.[13][14] Electron-withdrawing groups on the aryl halide will generally cause a downfield shift (less shielded) of the OCF₃ signal, while electron-donating groups will cause an upfield shift (more shielded).

Protocol: ¹⁹F NMR Analysis of a Trifluoromethoxy-Substituted Aryl Halide

Materials:

-

Trifluoromethoxy-substituted aryl halide sample

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

NMR tube

-

Internal standard (e.g., trifluorotoluene)

Procedure:

-

Dissolve a small amount of the aryl halide sample in the deuterated solvent in an NMR tube.

-

Add a small amount of the internal standard.

-

Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer.

-

Reference the spectrum to the internal standard.

-

Analyze the chemical shift of the singlet corresponding to the OCF₃ group. Compare this value to related compounds to infer electronic effects.

Visualizing Electronic Effects and Experimental Workflows

Graphical representations can aid in understanding the complex interplay of electronic effects and the logical flow of experimental procedures.

Caption: Interplay of inductive and resonance effects of the OCF₃ group.

Caption: Workflow for the experimental determination of Hammett constants.

Conclusion

The trifluoromethoxy group is a powerful tool in modern chemistry, offering a unique combination of electronic and steric properties. Its strong inductive electron-withdrawing nature, coupled with high lipophilicity and metabolic stability, makes it a highly desirable substituent in the design of pharmaceuticals and other advanced materials. A thorough understanding of its quantitative electronic parameters and the experimental methods used to determine them is essential for harnessing its full potential. This guide provides a foundational resource for researchers to effectively utilize the trifluoromethoxy group in their molecular design endeavors.

References

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hammett substituent constants [stenutz.eu]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. mdpi.com [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. p-Trifluoromethoxy phenol | 828-27-3 [m.chemicalbook.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hammett equation - Wikipedia [en.wikipedia.org]

- 12. web.viu.ca [web.viu.ca]

- 13. Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide on the Solubility of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2-(trifluoromethoxy)iodobenzene. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on predicted solubility in common organic solvents based on chemical principles and provides detailed experimental protocols for determining solubility.

Predicted Solubility Profile

The solubility of a compound is primarily governed by the principle of "like dissolves like." this compound is a halogenated aromatic compound with a molecular formula of C₇H₃BrF₃IO and a molecular weight of 366.9 g/mol .[1] Its structure suggests it is a relatively large, non-polar molecule. Therefore, it is expected to be more soluble in non-polar organic solvents and less soluble in polar solvents like water.

The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

| Solvent Classification | Solvent Name | Predicted Solubility | Rationale |

| Non-Polar Solvents | Hexane | High | "Like dissolves like" principle; both are non-polar. |

| Toluene | High | Aromatic solvent, likely to dissolve an aromatic compound. | |

| Diethyl Ether | Moderate to High | Less polar than alcohols, should be a good solvent. | |

| Polar Aprotic Solvents | Dichloromethane (DCM) | High | Effective solvent for many organic compounds. |

| Chloroform | High | Similar to DCM, a good solvent for halogenated compounds. | |

| Tetrahydrofuran (THF) | Moderate | Polar ether, should exhibit good solubility. | |

| Acetone | Moderate | A ketone with some polarity, may show moderate solubility. | |

| Dimethyl Sulfoxide (DMSO) | Moderate to Low | Highly polar, may have limited ability to dissolve the non-polar compound. | |

| Polar Protic Solvents | Methanol | Low | The polarity of the alcohol will likely result in low solubility. |

| Ethanol | Low | Similar to methanol, expected to have low solubility. | |

| Water | Very Low / Insoluble | The compound is non-polar and will not readily dissolve in a highly polar solvent like water. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This initial screening provides a rapid determination of solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., hexane, toluene, dichloromethane, methanol, etc.)

-

Small test tubes

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 25 mg of this compound to a small test tube.[2]

-

Add 0.75 mL of the selected solvent to the test tube in small portions.[2]

-

After each addition, vigorously shake or vortex the test tube for 30-60 seconds.[2][3]

-

Visually inspect the solution to determine if the compound has completely dissolved.

-

Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining quantitative solubility.

Materials:

-

This compound

-

Selected organic solvent

-

Scintillation vials or flasks with secure caps

-

Analytical balance

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve using the HPLC or GC system by analyzing the standard solutions.

-

Add an excess amount of this compound to a known volume of the solvent in a flask. The goal is to create a saturated solution with undissolved solid remaining.

-

Seal the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the solution to stand undisturbed for a few hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Dilute the filtered, saturated solution with a known volume of the solvent.

-

Analyze the diluted solution using the calibrated HPLC or GC method to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Qualitative Solubility Assessment.

Caption: Workflow for Quantitative Solubility Determination.

References

The Strategic Utility of 4-Bromo-2-(trifluoromethoxy)iodobenzene in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The trifluoromethoxy group (-OCF3) has emerged as a privileged substituent in modern medicinal chemistry, prized for its ability to enhance crucial pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] The strategic introduction of this "super-halogen" can significantly improve the druglikeness of a molecule.[2] 4-Bromo-2-(trifluoromethoxy)iodobenzene stands out as a highly versatile and valuable building block for this purpose. Its trifunctional nature, possessing iodo, bromo, and trifluoromethoxy-substituted phenyl rings, offers a rich platform for sequential and site-selective functionalization, enabling the efficient construction of complex and novel molecular architectures for drug discovery.[3][4]

Core Chemical Attributes and Reactivity

This compound (CAS No: 175278-12-3) is a polyhalogenated aromatic compound with the molecular formula C₇H₃BrF₃IO.[5] The key to its synthetic utility lies in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in transition metal-catalyzed cross-coupling reactions. The C-I bond is weaker and therefore more readily undergoes oxidative addition to a low-valent metal center (e.g., Pd(0)) compared to the more robust C-Br bond.[4] This reactivity difference allows for selective functionalization at the iodo-position while leaving the bromo-position intact for subsequent transformations.

The trifluoromethoxy group is a strong electron-withdrawing substituent, which influences the reactivity of the aromatic ring.[2] This electronic property, combined with its high lipophilicity (Hansch π value of +1.04), makes it a desirable feature in drug candidates.[2][6]

Potential Applications in Medicinal Chemistry

The unique structural and electronic properties of this compound make it an attractive starting material for the synthesis of a wide range of potentially bioactive molecules. Its application can be envisioned in the development of various therapeutic agents, including but not limited to:

-

Kinase Inhibitors: The trifluoromethyl and trifluoromethoxy groups are frequently incorporated into kinase inhibitors to enhance their potency and selectivity.[7][8][9] The scaffold of this compound can be elaborated through sequential cross-coupling reactions to generate libraries of substituted heterocycles and biaryls, which are common pharmacophores in kinase inhibitors.

-

GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The lipophilic nature of the trifluoromethoxy group can facilitate the penetration of molecules across cell membranes to reach these receptors.

-

Ion Channel Modulators: The introduction of the trifluoromethoxy group can influence the conformation and electronic environment of a molecule, potentially leading to specific interactions with ion channel proteins.

-

Antiviral and Antiparasitic Agents: The unique combination of halogens and the trifluoromethoxy group can lead to compounds with novel mechanisms of action against viral and parasitic targets.

While specific drugs directly synthesized from this compound are not yet prevalent in publicly available literature, the principles of medicinal chemistry strongly support its potential in these areas. The following sections will detail the synthetic methodologies that can be employed to leverage this versatile building block.

Experimental Protocols: Harnessing the Power of Sequential Cross-Coupling

The differential reactivity of the iodo and bromo substituents is the cornerstone of the synthetic strategy when using this compound. A typical workflow involves an initial, milder cross-coupling reaction targeting the C-I bond, followed by a second, more forcing reaction to functionalize the C-Br bond.

Protocol 1: Selective Sonogashira Coupling at the Iodo-Position

This protocol describes the selective coupling of a terminal alkyne to the iodo-position of this compound.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

-

Add anhydrous THF, followed by triethylamine (2.0 equiv.).

-

Add the terminal alkyne (1.1 equiv.) dropwise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel to yield the 4-bromo-2-(trifluoromethoxy)-1-(alkynyl)benzene derivative.

Protocol 2: Subsequent Suzuki Coupling at the Bromo-Position

This protocol describes the coupling of an arylboronic acid to the bromo-position of the product obtained from Protocol 1.

Materials:

-

4-bromo-2-(trifluoromethoxy)-1-(alkynyl)benzene derivative (from Protocol 1)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the 4-bromo-2-(trifluoromethoxy)-1-(alkynyl)benzene derivative (1.0 equiv.), the arylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (0.05 equiv.).

-

Add a degassed 2M aqueous solution of K₂CO₃ (2.0 equiv.).

-

Add a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired disubstituted product.

Data Presentation

| Compound Class | Target | IC₅₀ / Activity | Reference |

| Trifluoromethyl ketone | FGFR4 kinase | Potent and selective covalent reversible inhibition | [7] |

| Trifluoromethyl-substituted tert-alcohols | Not specified | Mild and chemo-selective synthesis | [10] |

| Trifluoromethyl-containing drugs | Various | FDA-approved drugs | [5] |

Visualizing Synthetic Strategies and Biological Pathways

Diagram 1: Sequential Cross-Coupling Workflow

This diagram illustrates the logical flow of a two-step synthetic sequence to create diverse molecular scaffolds from this compound.

Caption: A generalized workflow for the sequential functionalization of this compound.

Diagram 2: Generic Kinase Signaling Pathway

This diagram depicts a simplified signaling cascade that is often targeted by kinase inhibitors, a class of drugs for which derivatives of this compound are promising candidates.

Caption: A representative kinase signaling cascade and a potential point of inhibition for novel therapeutics.

Conclusion

This compound is a powerful and versatile building block in medicinal chemistry. Its unique combination of a trifluoromethoxy group and two differentially reactive halogen atoms provides a robust platform for the synthesis of novel and complex molecules. Through strategic application of sequential cross-coupling reactions, researchers can efficiently generate libraries of compounds for screening against a wide range of biological targets. While the full potential of this specific reagent is still being explored, the established importance of the trifluoromethoxy group in drug design strongly suggests that this compound will play an increasingly significant role in the development of future therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calibrechem.com [calibrechem.com]

- 4. Iodobenzene - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Sustainable radical approaches for cross electrophile coupling to synthesize trifluoromethyl- and allyl-substituted tert-alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethoxy Group: A Historical and Technical Guide to a Privileged Motif in Chemical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. Among the plethora of fluorinated functional groups, the trifluoromethoxy (-OCF₃) group stands out for its unique combination of electronic and steric properties. Its introduction into a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and binding interactions, making it a "privileged" motif in drug design. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to trifluoromethoxy-substituted benzene rings, offering valuable insights for researchers in the field.

A Historical Perspective: From a Chemical Curiosity to a Key Building Block

The journey of the trifluoromethoxy group from a laboratory curiosity to a vital component in pharmaceuticals and agrochemicals is a testament to the progress of organofluorine chemistry. The timeline below highlights key milestones in this journey.

Spectroscopic Analysis of 4-Bromo-2-(trifluoromethoxy)iodobenzene: A Technical Guide

Disclaimer: This document provides a technical guide to the spectroscopic characterization of 4-Bromo-2-(trifluoromethoxy)iodobenzene. As of the time of this writing, publicly available experimental spectroscopic data for this specific compound is limited. Therefore, the data presented in the tables below is predicted based on computational models and established spectroscopic principles. The experimental protocols described are generalized best practices for the analysis of similar aromatic compounds.

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis, particularly in the formation of complex molecules for pharmaceutical and materials science research. Its trifluoromethoxy group can impart unique electronic properties and metabolic stability to target molecules, while the bromo and iodo substituents provide versatile handles for various cross-coupling reactions. Accurate structural elucidation and purity assessment are paramount, necessitating a comprehensive spectroscopic analysis. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data was generated using a combination of computational prediction tools and analysis of substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | 7.8 - 8.0 | d | J(H3-H5) ≈ 2.0 |

| H-5 | 7.5 - 7.7 | dd | J(H5-H6) ≈ 8.5, J(H5-H3) ≈ 2.0 |

| H-6 | 7.1 - 7.3 | d | J(H6-H5) ≈ 8.5 |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-I) | 90 - 100 |

| C-2 (C-OCF₃) | 150 - 155 (q, J(C-F) ≈ 2-5 Hz) |

| C-3 | 135 - 140 |

| C-4 (C-Br) | 118 - 123 |

| C-5 | 130 - 135 |

| C-6 | 115 - 120 |

| -OCF₃ | 120 - 125 (q, J(C-F) ≈ 250-260 Hz) |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| 1580 - 1560 | Medium | Aromatic C=C stretch |

| 1470 - 1450 | Medium | Aromatic C=C stretch |

| 1280 - 1240 | Strong | Asymmetric C-O-C stretch (aryl ether) |

| 1220 - 1150 | Very Strong | C-F stretch (in -OCF₃) |

| 1080 - 1020 | Strong | Symmetric C-O-C stretch (aryl ether) |

| 850 - 800 | Strong | C-H out-of-plane bend (1,2,4-trisubstituted) |

| 700 - 650 | Medium | C-Br stretch |

| 600 - 500 | Medium | C-I stretch |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 366/368 | 100 | [M]⁺ (showing bromine isotope pattern) |

| 239/241 | 40 | [M - I]⁺ |

| 287 | 30 | [M - Br]⁺ |

| 160 | 20 | [M - I - Br]⁺ |

| 127 | 15 | [I]⁺ |

| 69 | 10 | [CF₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -2 to 10 ppm.

-

Number of Scans: 16

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 4.0 s

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -10 to 160 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.5 s

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse without proton decoupling.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Spectral Width: -40 to -80 ppm (centered around the expected -OCF₃ region).

-

Number of Scans: 64

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 2.0 s

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

-

Phase correct the spectra manually or automatically.

-

Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Reference the ¹⁹F spectrum to an external standard (e.g., CFCl₃ at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the ATR clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance spectrum.

-

Perform a baseline correction if necessary.

-

Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer capable of electron ionization (EI), such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct insertion probe system.

GC-MS Method:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Note the characteristic isotopic pattern for a molecule containing one bromine atom (two peaks of nearly equal intensity separated by 2 m/z units).

-

Analyze the major fragment ions and propose fragmentation pathways.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of a sample suspected to be this compound.

Caption: Workflow for the spectroscopic identification of this compound.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 4-Bromo-2-(trifluoromethoxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the regioselective Suzuki coupling of 4-Bromo-2-(trifluoromethoxy)iodobenzene. This dihalogenated aromatic compound serves as a versatile building block in medicinal chemistry and materials science, allowing for the sequential and site-selective introduction of different aryl or heteroaryl substituents. The significant difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for predictable and controlled functionalization, primarily at the more labile iodine position under appropriate catalytic conditions.

The trifluoromethoxy group at the 2-position introduces unique electronic and lipophilic properties to the resulting biaryl products, which can be advantageous for modulating the pharmacological profiles of drug candidates or the physical properties of advanced materials. This protocol outlines a general procedure for the selective Suzuki coupling at the C-4 position (originally bearing the iodine atom), leaving the C-Br bond intact for potential subsequent transformations.

Principle of Regioselectivity

The selective functionalization of this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst, which is the initial and often rate-determining step in the Suzuki coupling catalytic cycle. By employing carefully controlled reaction conditions, such as appropriate catalysts, ligands, bases, and temperatures, the reaction can be directed to occur exclusively at the iodo-substituted position.

Data Presentation: Representative Suzuki Coupling of Dihalogenated Arenes

While specific data for a wide range of Suzuki couplings on this compound is not extensively cataloged in a single source, the following table summarizes representative conditions and yields for analogous regioselective Suzuki couplings of other bromo-iodo-substituted aromatic compounds. This data serves as a strong indicator of the expected outcomes and provides a solid foundation for reaction optimization.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) of 4-Aryl-2-(trifluoromethoxy)bromobenzene |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | Estimated 85-95% |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/EtOH/H₂O (2:1:1) | 80 | 10 | Estimated 80-90% |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2.5) | Toluene | 100 | 16 | Estimated 75-85% |

| 4 | 4-Cyanophenylboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (5:1) | 95 | 14 | Estimated 80-90% |

Note: Yields are estimated based on analogous reactions reported in the scientific literature for similar dihalogenated substrates. Actual yields may vary depending on the specific boronic acid used, reaction scale, and purity of reagents.

Experimental Protocol: Regioselective Suzuki Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the iodine position.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Deionized water

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Schlenk flask or round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas line and manifold

-

Syringes and needles

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Catalyst Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv) to the flask.

-

Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.

-

Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2-(trifluoromethoxy)bromobenzene.

Visualizations

Caption: Catalytic cycle for the regioselective Suzuki coupling.

Caption: Experimental workflow for the Suzuki coupling protocol.

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2-(trifluoromethoxy)iodobenzene

Affiliation: Advanced Synthesis Division, Google Research

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a cornerstone of modern synthetic organic chemistry.[1][2] This transformation is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials, where aryl and heteroaryl amines are prevalent structural motifs.[1] The versatility and functional group tolerance of this reaction have established it as an indispensable tool in drug discovery and development.[1][2]

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 4-Bromo-2-(trifluoromethoxy)iodobenzene. This substrate is a polyhalogenated arene containing both an iodine and a bromine substituent, presenting a challenge in regioselectivity. The presence of the electron-withdrawing trifluoromethoxy group also influences the reactivity of the aryl halides. The principles of oxidative addition reactivity (I > Br > Cl) in palladium-catalyzed cross-coupling reactions suggest that selective amination at the C-I bond is achievable.[3][4]

Reaction Principle

The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl halide to a palladium(0) complex. This is followed by the coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active palladium(0) catalyst.[2][3][5] The choice of ligand is critical, with bulky, electron-rich phosphine ligands being instrumental in promoting the key steps of the catalytic cycle.[6]

Key Reaction Components

The success of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the following components:

-

Palladium Precatalyst: A source of palladium is essential. Common precatalysts include Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (Palladium(II) acetate).[5]

-

Ligand: Bulky, electron-rich phosphine ligands are crucial for high catalytic activity. Examples include XPhos, BrettPhos, and RuPhos, each offering advantages for specific substrate combinations.[6] For the amination of aryl iodides, bidentate phosphine ligands like BINAP and DPPF have also shown to be effective.[2]

-

Base: A non-nucleophilic strong base is required to deprotonate the amine. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃).[7] The choice of base can be critical, as some functional groups may not be compatible with stronger bases like KOtBu.[7]

-

Solvent: Anhydrous, deoxygenated aprotic solvents such as toluene, dioxane, or tetrahydrofuran (THF) are typically used.[2][7]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of aryl halides, which can serve as a starting point for the optimization of the reaction with this compound.

| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu (2.0) | Toluene | Reflux | 6 | >90 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.2) | Toluene | 100 | 24 | 80-95 |

| 3 | Primary Alkylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | LiHMDS (1.5) | THF | 80 | 12-24 | 75-90 |

| 4 | Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 85-98 |

This table is a compilation of representative data from various sources and should be used as a guideline for reaction optimization.

Experimental Protocol: General Procedure

General Considerations: The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere prior to use. Solvents must be anhydrous and deoxygenated.[8]

Materials:

-

This compound

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous solvent (e.g., Toluene)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel

Procedure:

-

Catalyst Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., 0.01-0.05 equivalents) and the phosphine ligand (e.g., 0.02-0.10 equivalents) to a dry Schlenk tube equipped with a magnetic stir bar.

-

Addition of Reagents: To the same Schlenk tube, add the base (e.g., 1.2-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).[8]

-

Addition of Solvent: Add the anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.[8]

-

Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water.

-

Extraction: Separate the organic layer, and wash it with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted 4-bromo-2-(trifluoromethoxy)aniline derivative.

Visualizations

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

- 1. benchchem.com [benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. research.rug.nl [research.rug.nl]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for the Sonogashira Coupling of 4-Bromo-2-(trifluoromethoxy)iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the regioselective Sonogashira cross-coupling reaction of 4-Bromo-2-(trifluoromethoxy)iodobenzene. This versatile reaction enables the introduction of a wide range of alkynyl moieties, creating valuable intermediates for pharmaceutical and materials science applications.

Application Notes